Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxy group attached to the naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminonicotinic acid and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using a thiol reagent such as thiourea.
Methoxylation: The methoxy group can be introduced via a methylation reaction using dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amines
Substitution: Substituted naphthyridine derivatives
Hydrolysis: Carboxylic acids
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: As a potential inhibitor of specific enzymes or receptors due to its unique structural features.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Used in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme or receptor, thereby inhibiting its activity or modulating its function. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
Ethyl 4-[(4-chlorophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-chlorophenyl)sulfanyl]-1,7-naphthyridine-3-carboxylate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
Mthis compound: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
Ethyl 4-[(4-bromophenyl)sulfanyl]-8-methoxy-1,7-naphthyridine-3-carboxylate: Contains a bromophenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O3S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfanyl-8-methoxy-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-3-24-18(22)14-10-21-15-13(8-9-20-17(15)23-2)16(14)25-12-6-4-11(19)5-7-12/h4-10H,3H2,1-2H3 |
InChI Key |
LIQQJCVLNIMABP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1SC3=CC=C(C=C3)Cl)C=CN=C2OC |
Origin of Product |
United States |
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